molecular formula C16H18N10 B6453244 9-methyl-6-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-9H-purine CAS No. 2548984-21-8

9-methyl-6-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-9H-purine

Cat. No.: B6453244
CAS No.: 2548984-21-8
M. Wt: 350.38 g/mol
InChI Key: FJQDUPVGQZETGN-UHFFFAOYSA-N
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Description

9-methyl-6-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-9H-purine is a novel chemical entity designed for preclinical research and drug discovery. Compounds featuring the [1,2,4]triazolo[4,3-b]pyridazine scaffold linked to a piperazine moiety have demonstrated significant potential in pharmaceutical research, particularly as inhibitors of biologically relevant enzymes . This specific structure is of high interest for researchers investigating new therapeutic pathways, given that analogous triazolo-pyridazin-6-yl-substituted piperazines have been identified as effective dipeptidyl peptidase-4 (DPP-4) inhibitors with robust anti-diabetic and insulinotropic activities in experimental models . Furthermore, the [1,2,4]triazolo[4,3-b]pyridazine core is a privileged structure in medicinal chemistry, known for its ability to interact with various kinase targets . Researchers should be aware that while such compounds can exhibit high selectivity for their primary targets, comprehensive off-target profiling is essential, as some analogs have been associated with broad phosphodiesterase (PDE) family inhibition, which can impact cardiotoxicity profiles . This product is intended for non-human research applications only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-methyl-6-[4-(9-methylpurin-6-yl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N10/c1-11-20-21-12-3-4-13(22-26(11)12)24-5-7-25(8-6-24)16-14-15(17-9-18-16)23(2)10-19-14/h3-4,9-10H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJQDUPVGQZETGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CCN(CC3)C4=NC=NC5=C4N=CN5C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 9-methyl-6-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-9H-purine is a novel purine derivative with potential pharmacological applications. This article reviews its biological activity based on various studies and data sources.

Chemical Structure and Properties

The compound features a complex structure that includes a purine base modified by a triazolopyridazine moiety and a piperazine ring. The structural formula can be represented as follows:

  • Chemical Formula : C₂₀H₂₄N₆
  • Molecular Weight : 392.45 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in the fields of anti-tubercular and anti-parasitic properties.

Anti-Tubercular Activity

A study focused on the synthesis of various triazolopyridazine derivatives demonstrated that compounds similar to the target molecule showed significant inhibitory effects against Mycobacterium tuberculosis. The most active compounds had IC50 values ranging from 1.35 to 2.18 μM .

Anti-Parasitic Activity

Another investigation highlighted the efficacy of triazolopyridazine derivatives against Cryptosporidium parvum, with one derivative showing an EC50 of 0.17 μM. This suggests that modifications in the triazolopyridazine structure can enhance potency against parasitic infections .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The presence of the triazolo[4,3-b]pyridazine ring is crucial for its interaction with biological targets.

Structural Feature Impact on Activity
Triazolo[4,3-b]pyridazine moietyEssential for anti-tubercular and anti-parasitic activity
Piperazine ringEnhances solubility and bioavailability
Methyl groupsInfluence lipophilicity and receptor binding affinity

Case Studies

  • Anti-Tubercular Efficacy : In a series of synthesized derivatives, those containing the triazolopyridazine structure exhibited promising results against Mycobacterium tuberculosis. Compounds were evaluated for both IC50 and IC90 values, indicating their potential as lead compounds for further development .
  • Cytotoxicity Assessment : The most active derivatives were tested on human embryonic kidney cells (HEK-293), showing low cytotoxicity (CC50 > 100 μM), which is favorable for drug development .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The 3-methyl-triazolo-pyridazine group in the target compound introduces a rigid, planar heterocycle, contrasting with acylated piperazines (e.g., acetyl, trifluoroacetyl) in analogs. This may enhance binding specificity to targets like kinases or GPCRs compared to bulkier acyl groups .

Triazolo-Pyridazine and Pyrimidine Derivatives

The triazolo-pyridazine moiety in the target compound is structurally distinct from triazolopyrimidines (e.g., pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives) . For example:

  • Isomerization Trends : Pyrazolo-triazolo-pyrimidines (e.g., compound 6 ) undergo isomerization under specific conditions, whereas the triazolo-pyridazine group in the target compound is likely more stable due to aromatic conjugation .
  • Biological Relevance : Lin28-1632 (N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide) shares the triazolo-pyridazine unit and inhibits Lin28 proteins, suggesting the target compound may similarly interact with RNA-binding proteins .

9-Substituted Purine Derivatives

However, the absence of an amine at the 6-position (replaced by piperazine) may alter receptor affinity, as seen in cannabidiol analogs where chloro-phenyl substitutions enhance activity .

Pharmacological and Physicochemical Considerations

  • Purity and Impurities : Analogs like 35 and 40 achieve >99% HPLC purity , setting a benchmark for the target compound. Process impurities such as [1,2,4]triazolo[4,3-a]pyridin-3(2H)-one (from related syntheses ) must be controlled to ensure efficacy.
  • Solubility and Bioavailability : The triazolo-pyridazine group may increase hydrophobicity compared to acylated piperazines (e.g., 33 with ethoxyacetyl ), necessitating formulation optimization for topical or systemic delivery .

Q & A

Q. What are the optimal synthetic routes for 9-methyl-6-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-9H-purine, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of triazolopyridazine-piperazine-purine hybrids typically involves multi-step alkylation and cyclization. For example, piperazine derivatives are alkylated with haloalkanes (e.g., CnH2n+1Br) under reflux in propane-2-ol, followed by purification via recrystallization or column chromatography . Key steps include:
  • Thiolate formation : Reaction of intermediates with carbon disulfide in alkaline alcohol media (e.g., potassium hydroxide in propane-2-ol) to generate thiolate precursors .
  • S-Alkylation : Substitution with haloalkanes (1–10 carbon chains) to optimize steric and electronic effects, with yields ranging from 39% to 79% depending on alkyl chain length .
    Critical Parameters : Temperature (reflux vs. room temperature), solvent polarity, and stoichiometric ratios of reagents significantly impact purity and yield .

Q. How can researchers validate the structural integrity of this compound using spectroscopic and chromatographic methods?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR are used to confirm substitution patterns. For example, piperazine protons appear as broad singlets (~δ 2.5–3.5 ppm), while triazolopyridazine protons resonate at δ 7.0–8.5 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (e.g., m/z 523.5–553.3 for similar compounds) confirms molecular weight and fragmentation patterns .
  • HPLC : Reverse-phase HPLC with UV detection (≥95% purity) ensures purity, using C18 columns and acetonitrile/water gradients .

Q. What are the key challenges in purifying this compound, and how can they be addressed?

  • Methodological Answer :
  • By-product Formation : Alkylation side reactions (e.g., over-substitution) can occur. Mitigation includes controlled stoichiometry and stepwise addition of haloalkanes .
  • Solubility Issues : Low solubility in polar solvents necessitates recrystallization from ethanol-DMF mixtures or use of co-solvents like THF .

Advanced Research Questions

Q. How can molecular docking studies predict the biological activity of this compound against target enzymes?

  • Methodological Answer :
  • Target Selection : Use enzymes like lanosterol-14α-demethylase (fungal target) or tyrosine kinases (cancer target) from Protein Data Bank (PDB) .
  • Docking Workflow :

Prepare the enzyme (remove water/ligands, add polar hydrogens) using AutoDockTools.

Perform rigid docking with Vina, focusing on binding affinity (ΔG) and pose validation via RMSD analysis .

  • Validation : Compare docking scores with known inhibitors (e.g., fluconazole for lanosterol-14α-demethylase) to prioritize in vitro testing .

Q. What strategies resolve contradictory bioactivity data across different assays (e.g., enzyme inhibition vs. cellular efficacy)?

  • Methodological Answer :
  • Assay Optimization : Standardize protocols (e.g., ATP concentration in kinase assays) to reduce variability .
  • Membrane Permeability : Use Caco-2 cell models or PAMPA assays to assess if low cellular activity stems from poor permeability .
  • Metabolite Profiling : LC-MS/MS identifies active metabolites that may explain discrepancies between in vitro and in vivo results .

Q. How does the piperazine-triazolopyridazine moiety influence pharmacokinetic properties?

  • Methodological Answer :
  • LogP/D Calculations : Predict lipophilicity using software like MarvinSuite; piperazine increases hydrophilicity (LogP ~1.5–2.5) .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated oxidation of the triazole ring .
  • Plasma Protein Binding : Equilibrium dialysis or ultrafiltration quantifies binding (>90% in some analogs), impacting free drug concentration .

Data Contradiction Analysis

Q. Why do similar analogs show divergent inhibition potencies despite structural homogeneity?

  • Case Study : Compounds with ethylthio vs. methylthio substituents exhibit 10-fold differences in IC50_{50} against lanosterol-14α-demethylase .
  • Resolution :
  • Steric Effects : Bulkier substituents (e.g., ethylthio) may hinder binding in the enzyme's active site.
  • Electron-Withdrawing Groups : Sulfur oxidation states (thioether vs. sulfoxide) alter electron density, affecting hydrogen bonding .

Synthesis Optimization Table

StepKey Reagents/ConditionsYield RangePurity (HPLC)Reference
Thiolate FormationKOH, CS2_2, propane-2-ol60–75%≥95%
S-AlkylationCnH2n+1Br, reflux39–79%95–99%
Final PurificationRecrystallization (ethanol)N/A≥99%

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